

Dhfr-IN-16: A Comprehensive Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of **Dhfr-IN-16**, a potent inhibitor of Dihydrofolate Reductase (DHFR). **Dhfr-IN-16**, also identified as compound 8d in its discovery publication, has demonstrated significant inhibitory activity against DHFR and notable cytotoxic effects on cancer cell lines. This document details the scientific background, synthesis pathway, biological activity, and the experimental protocols utilized in its characterization.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.

Discovery of Dhfr-IN-16 (Compound 8d)

Dhfr-IN-16 emerged from a research initiative focused on the design and synthesis of novel tetrahydroisoquinoline derivatives as potential anticancer agents. The discovery, detailed in a



2024 publication, identified compound 8d as a significant inhibitor of DHFR with potent cytotoxic activity against the MCF7 breast cancer cell line.[1]

Physicochemical and Biological Properties

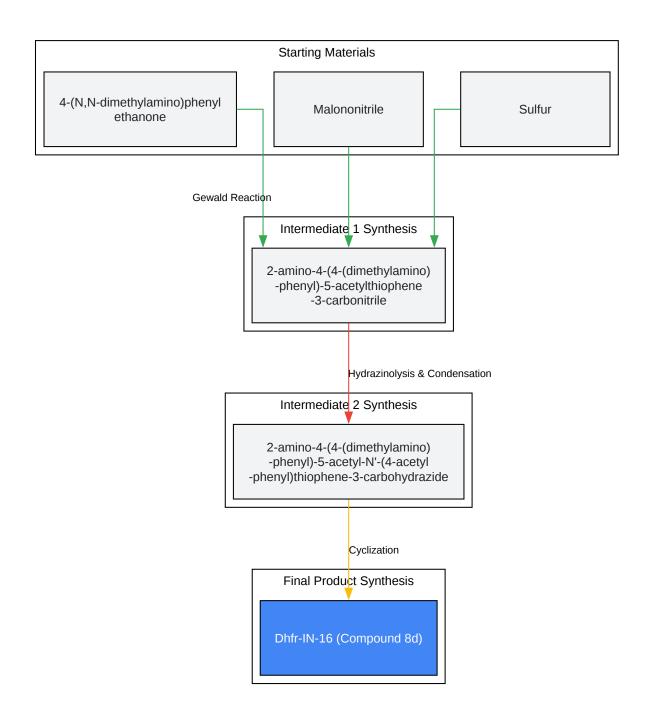
Below is a summary of the key quantitative data for **Dhfr-IN-16**.

Property	Value	Reference
Molecular Formula	C32H34N4O4S	[2]
Molecular Weight	570.70 g/mol	[2]
IC50 (DHFR Inhibition)	0.199 μΜ	[1][3]
IC50 (MCF7 cell line)	0.170 μΜ	[1]

Synthesis Pathway of Dhfr-IN-16

The synthesis of **Dhfr-IN-16** is a multi-step process. The logical flow of the synthesis is depicted in the diagram below.





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Synthesis pathway of **Dhfr-IN-16**.



Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of **Dhfr-IN-16**, based on the published research.[1]

General Synthesis Procedure

All solvents and reagents were of analytical grade. The reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-acetylthiophene-3-carbonitrile

A mixture of 4-(N,N-dimethylamino)phenyl ethanone, malononitrile, and elemental sulfur in ethanol was treated with a catalytic amount of a basic catalyst. The reaction mixture was stirred at room temperature. Upon completion, the solid product was filtered, washed, and recrystallized to yield the thiophene derivative.

Synthesis of the Hydrazide Intermediate

The synthesized thiophene derivative was refluxed with hydrazine hydrate in ethanol to yield the corresponding hydrazide. This intermediate was then condensed with 4-acetylphenylhydrazine.

Synthesis of Dhfr-IN-16 (Compound 8d)

The hydrazide intermediate was subjected to a cyclization reaction to form the final tetrahydroisoquinoline core of **Dhfr-IN-16**.

In Vitro DHFR Inhibition Assay

The inhibitory activity of **Dhfr-IN-16** against DHFR was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate. The IC50 value was calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

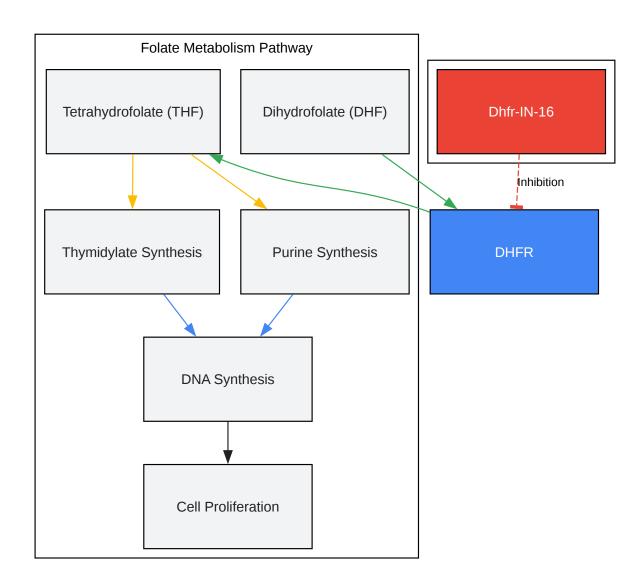


The cytotoxic effect of **Dhfr-IN-16** on the MCF7 breast cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated with various concentrations of the compound, and cell viability was determined by measuring the absorbance of the formazan product. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.

Mechanism of Action and Signaling Pathway

Dhfr-IN-16 exerts its biological effect by inhibiting the enzymatic activity of DHFR. This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and its derivatives. The downstream consequences of this are the inhibition of de novo purine and thymidylate synthesis, which are essential for DNA replication and cell division. This ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.





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Mechanism of action of **Dhfr-IN-16**.



Conclusion

Dhfr-IN-16 is a promising novel inhibitor of dihydrofolate reductase with significant potential for further development in the field of anticancer therapeutics. Its discovery and characterization provide a valuable foundation for future research, including lead optimization and in vivo efficacy studies. The detailed synthetic pathway and experimental protocols outlined in this document serve as a comprehensive resource for researchers and drug development professionals interested in this class of compounds.

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